Cas no 100-96-9 (1,3-Benzenediamine, 5-methoxy-)
1,3-Benzenediamine, 5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine, 5-methoxy-
- 5-methoxybenzene-1,3-diamine
- methoxy-3,5-diaminobenzene
- 3,5-Diaminoanisole
- 100-96-9
- E77040
- DTXSID90512526
- SCHEMBL5800828
- FLDIDKTWHOYFMG-UHFFFAOYSA-N
- AKOS004121690
- CS-0160073
-
- MDL: MFCD00127692
- Inchi: 1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
- InChI Key: FLDIDKTWHOYFMG-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)N)N
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 61.3Ų
Experimental Properties
- PSA: 61.27000
- LogP: 2.02200
1,3-Benzenediamine, 5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33085-1g |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 97% | 1g |
¥3209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33085-250mg |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 97% | 250mg |
¥1129.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33085-100mg |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 97% | 100mg |
¥747.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D910125-5g |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 95% | 5g |
$1185 | 2024-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CF292-200mg |
1,3-Benzenediamine, 5-methoxy- |
100-96-9 | 97% | 200mg |
1052.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CF292-50mg |
1,3-Benzenediamine, 5-methoxy- |
100-96-9 | 97% | 50mg |
423.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D910125-5g |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 95% | 5g |
$1185 | 2025-02-26 | |
| eNovation Chemicals LLC | D910125-5g |
5-Methoxybenzene-1,3-diamine |
100-96-9 | 95% | 5g |
$1185 | 2025-02-20 |
1,3-Benzenediamine, 5-methoxy- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1,3-Benzenediamine, 5-methoxy-
Introduction to 1,3-Benzenediamine, 5-methoxy- (CAS No. 100-96-9)
1,3-Benzenediamine, 5-methoxy-, identified by its CAS number 100-96-9, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical research. This molecule, featuring a methoxy group at the 5-position of the benzene ring and amino groups at the 1 and 3 positions, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The compound belongs to the class of aromatic diamines, which are widely recognized for their role as key intermediates in the synthesis of various biologically active molecules. The presence of both amino and methoxy functional groups makes 1,3-benzenediamine, 5-methoxy- a valuable precursor in the development of pharmacophores targeting diverse therapeutic pathways.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Modern techniques such as catalytic amination and selective methylation have improved yields and purity, making it more accessible for research applications. These improvements align with the broader trend in chemical manufacturing towards greener and more sustainable processes.
The 5-methoxy substituent plays a crucial role in modulating the electronic properties of the benzene ring, influencing its reactivity and interaction with biological targets. This feature has been exploited in the design of novel compounds with enhanced binding affinity and selectivity. For instance, derivatives of 1,3-benzenediamine, 5-methoxy- have been investigated as potential inhibitors of enzymes involved in inflammatory responses.
Recent studies have highlighted the compound's utility in the development of anticancer agents. The aromatic diamine core is a common motif in small-molecule drugs that disrupt cancer cell proliferation by interfering with key signaling pathways. Researchers have synthesized analogs of 1,3-benzenediamine, 5-methoxy- and evaluated their efficacy against various cancer cell lines. Preliminary results suggest promising activity against triple-negative breast cancer (TNBC), a subtype known for its aggressive behavior and resistance to conventional therapies.
The structural flexibility of 1,3-benzenediamine, 5-methoxy- allows for further functionalization, enabling the creation of libraries of compounds with tailored properties. Techniques such as structure-activity relationship (SAR) studies help researchers identify optimal modifications that enhance pharmacological activity while minimizing toxicity. This approach is particularly valuable in drug discovery pipelines where lead optimization is critical.
Another area where 1,3-benzenediamine, 5-methoxy- has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens has underscored the need for novel therapeutic strategies. Compounds derived from this molecule have been tested for their ability to inhibit bacterial growth by targeting essential metabolic pathways. Some derivatives exhibit potent activity against Gram-negative bacteria, which are notoriously difficult to treat.
The synthesis of 1,3-benzenediamine, 5-methoxy- can be achieved through multiple routes, each with distinct advantages depending on the desired scale and purity requirements. A common method involves the methylation of 1,3-diaminobenzene followed by selective functionalization at the 5-position. Advances in catalytic systems have allowed for milder reaction conditions and reduced byproduct formation.
In conclusion,1,3-benzenediamine, 5-methoxy- (CAS No. 100-96-9) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing drugs targeting cancer, inflammation, and infections. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.
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